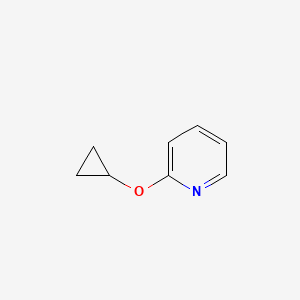
Methyl 2-chloro-3-hydroxy-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and features a chloro, hydroxy, and methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-3-oxo-4-methylbenzoate.
Reduction: Formation of methyl 3-hydroxy-4-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2-chloro-3-hydroxy-4-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the hydroxy and chloro groups can influence its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-4-hydroxybenzoate
- Methyl 3-hydroxy-4-methoxybenzoate
- Methyl 2-chloro-4-hydroxy-3-methylbenzoate
Uniqueness
Methyl 2-chloro-3-hydroxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. For example, the position of the chloro and hydroxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9ClO3 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4,11H,1-2H3 |
Clave InChI |
WUAOSSBUAQJCJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)








![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)

